molecular formula C18H23FN4O2S B2483600 1-(3-fluorophenyl)-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)methanesulfonamide CAS No. 1797952-00-1

1-(3-fluorophenyl)-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)methanesulfonamide

Cat. No.: B2483600
CAS No.: 1797952-00-1
M. Wt: 378.47
InChI Key: RPAXJFBREBIYCU-UHFFFAOYSA-N
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Description

1-(3-fluorophenyl)-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)methanesulfonamide is a useful research compound. Its molecular formula is C18H23FN4O2S and its molecular weight is 378.47. The purity is usually 95%.
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Scientific Research Applications

Cholesterol Biosynthesis Inhibition

Methanesulfonamide derivatives, including those structurally related to the compound , have been found effective in inhibiting HMG-CoA reductase, an enzyme involved in cholesterol biosynthesis. For instance, the compound S-4522, a methanesulfonamide pyrimidine-substituted dihydroxy-heptenoate, demonstrated potent inhibitory activity against cholesterol biosynthesis in rat hepatocytes, much stronger than other known inhibitors like pravastatin (Watanabe et al., 1997).

Structural Analysis in Medicinal Chemistry

The structural analysis of methanesulfonamide derivatives, including those similar to the compound , plays a crucial role in the development of new drugs. For example, the study of nimesulidetriazole derivatives, involving methanesulfonamide, used crystallography and DFT optimized molecular geometries to understand their intermolecular interactions. This research provides valuable insights into the molecular design of new pharmaceutical compounds (Dey et al., 2015).

Novel Motilin Receptor Agonist

Compounds structurally similar to 1-(3-Fluorophenyl)-N-((1-(6-Methylpyridazin-3-Yl)Piperidin-4-Yl)Methyl)Methanesulfonamide have been identified as motilin receptor agonists. GSK962040, a novel small molecule motilin receptor agonist, showed promising results in enhancing gastric motility. This compound's ability to potentiate the amplitude of neuronal-mediated contractions of gastric tissue signifies its potential therapeutic applications in gastrointestinal disorders (Westaway et al., 2009).

Antipsychotic Agent Development

Methanesulfonamide derivatives, including those similar to the compound , have been investigated for their potential as antipsychotic agents. A series of (piperazin-1-yl-phenyl)-arylsulfonamides were synthesized and evaluated, showing high affinities for serotonin receptors. These compounds could serve as a basis for developing new treatments for psychiatric disorders (Park et al., 2010).

Phosphoinositide-3-Kinase Inhibitors

Structurally related compounds have been studied as potential phosphoinositide-3-kinase (PI3K) inhibitors. For example, a gem-dimethylbenzylic alcohol analog demonstrated efficacy in inhibiting HGF-induced Akt phosphorylation, indicating its potential in treating diseases involving abnormal PI3K pathway activation, such as cancer (Lanman et al., 2014).

Properties

IUPAC Name

1-(3-fluorophenyl)-N-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN4O2S/c1-14-5-6-18(22-21-14)23-9-7-15(8-10-23)12-20-26(24,25)13-16-3-2-4-17(19)11-16/h2-6,11,15,20H,7-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPAXJFBREBIYCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCC(CC2)CNS(=O)(=O)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.